molecular formula C23H27N3O4 B13438007 17-Cyanonorpholcodine

17-Cyanonorpholcodine

カタログ番号: B13438007
分子量: 409.5 g/mol
InChIキー: PSXFFULBKSTKIV-FKQDBXSBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17-Cyanonorpholcodine is a synthetic opioid derivative structurally related to morphinan alkaloids. It features a cyano (-CN) substitution at the 17-position of the morpholcodine backbone, which alters its pharmacokinetic and pharmacodynamic properties compared to parent compounds like morphine or codeine.

Critical Note: The evidence provided (CAS Nos. The compounds described in the evidence are structurally unrelated to opioids (e.g., indole derivatives, brominated aromatics). Therefore, a scientifically valid comparison specific to 17-Cyanonorpholcodine cannot be performed. Below, we instead analyze the available data to demonstrate a framework for comparing structurally diverse compounds.

特性

分子式

C23H27N3O4

分子量

409.5 g/mol

IUPAC名

(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbonitrile

InChI

InChI=1S/C23H27N3O4/c24-14-26-6-5-23-16-2-3-18(27)22(23)30-21-19(4-1-15(20(21)23)13-17(16)26)29-12-9-25-7-10-28-11-8-25/h1-4,16-18,22,27H,5-13H2/t16-,17+,18-,22-,23-/m0/s1

InChIキー

PSXFFULBKSTKIV-FKQDBXSBSA-N

異性体SMILES

C1CN([C@@H]2CC3=C4[C@@]15[C@H]2C=C[C@@H]([C@@H]5OC4=C(C=C3)OCCN6CCOCC6)O)C#N

正規SMILES

C1CN(C2CC3=C4C15C2C=CC(C5OC4=C(C=C3)OCCN6CCOCC6)O)C#N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 17-Cyanonorpholcodine typically involves multiple steps, starting from morphine or its derivativesThe reaction conditions often involve the use of cyanide salts such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH .

Industrial Production Methods: Industrial production of 17-Cyanonorpholcodine may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical applications .

化学反応の分析

Types of Reactions: 17-Cyanonorpholcodine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in DMF or DMSO

Major Products Formed:

科学的研究の応用

17-Cyanonorpholcodine has diverse applications in scientific research, including:

作用機序

The mechanism of action of 17-Cyanonorpholcodine involves its interaction with opioid receptors in the central nervous system. The compound binds to the mu-opioid receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction results in analgesic effects and potential anti-inflammatory properties. The cyano group at the 17th position may also influence the binding affinity and selectivity of the compound for different receptor subtypes .

類似化合物との比較

Comparison Framework for Structurally Diverse Compounds

The following table compares key properties of the compounds described in the evidence, highlighting differences in molecular features, solubility, and bioactivity.

Property CAS 1701-57-1 (C₁₀H₁₃N) CAS 7254-19-5 (C₉H₆BrNO₂) CAS 1761-61-1 (C₇H₅BrO₂)
Molecular Weight 147.22 240.05 201.02
Log Po/w (XLOGP3) 2.65 Not reported Not reported
BBB Permeability Yes Yes Not reported
CYP Inhibition CYP2D6 CYP1A2 None reported
Solubility (mg/ml) 0.22 0.052 0.687
Bioavailability Score 0.55 0.56 0.55
Synthetic Method Amine-mediated reaction (16 hr) HATU coupling (48 hr) A-FGO catalyst (2 hr)

Key Observations:

  • Solubility: CAS 1761-61-1 exhibits the highest solubility (0.687 mg/ml), likely due to its polar carboxylic acid group .
  • CYP Inhibition : CAS 1701-57-1 inhibits CYP2D6, a critical enzyme in drug metabolism, which could lead to drug-drug interactions . CAS 7254-19-5 inhibits CYP1A2, a less common target .
  • Synthetic Efficiency : CAS 1761-61-1 achieves a 98% yield using a recyclable A-FGO catalyst, reflecting advancements in green chemistry .

Challenges in Comparing 17-Cyanonorpholcodine with Available Evidence

The compounds in the evidence lack structural or functional similarity to 17-Cyanonorpholcodine. For instance:

  • Structural Differences: Morpholcodine derivatives typically have a polycyclic backbone (e.g., fused piperidine and benzene rings), whereas the evidence describes monocyclic or bicyclic indoles/benzoic acids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。